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Compound Name: 2-Chloro-5-fluoroquinoline

Cat. No.: B1465796

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-
Chloro-5-fluoroquinoline, a key heterocyclic intermediate in medicinal chemistry. As a
halogenated quinoline, its unigue electronic and steric characteristics make it a valuable
scaffold for the synthesis of novel therapeutic agents, particularly in the realm of
fluoroquinolone antibiotics and kinase inhibitors.[1][2][3] This document moves beyond a simple
data sheet to offer a field-proven perspective on why these properties are critical for drug
development. We will explore the causality behind experimental choices for its characterization,
provide detailed, self-validating protocols, and contextualize the data's impact on molecular
design, synthetic strategy, and potential ADMET (Absorption, Distribution, Metabolism,
Excretion, and Toxicity) outcomes.

Introduction: The Strategic Importance of 2-Chloro-
5-fluoroquinoline

The quinoline ring system is a privileged structure in drug discovery, forming the core of
numerous approved drugs. The strategic introduction of halogen atoms—specifically chlorine
and fluorine—dramatically modulates the molecule's properties. The fluorine atom at the 5-
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position can enhance metabolic stability and binding affinity through favorable electronic
interactions, while the chlorine atom at the 2-position serves as a versatile synthetic handle for
introducing further molecular complexity via nucleophilic substitution reactions.

2-Chloro-5-fluoroquinoline is therefore not typically an active pharmaceutical ingredient (API)
itself, but rather a critical building block. Its physicochemical profile dictates its reactivity in
subsequent synthetic steps, its purification profile, and ultimately influences the properties of
the final drug candidates derived from it. Understanding this profile is paramount for efficient
and logical drug development campaigns.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its
application in synthesis and drug design. The data presented herein are a combination of
available information and predictive insights based on analogous structures, given the
specialized nature of this intermediate.

Chemical Structure and Identifiers
o |[UPAC Name: 2-Chloro-5-fluoroquinoline

Molecular Formula: CoHsCIFN

Molecular Weight: 181.59 g/mol

CAS Number: 455955-27-8[4]

Canonical SMILES: C1=CC2=C(C=C(C=C2)F)N=C1Cl

Tabulated Physicochemical Properties

The following table summarizes the core physicochemical data for 2-Chloro-5-
fluoroquinoline. It is critical to note that experimental data for this specific intermediate is not
widely published; therefore, some values are estimated or compared with structurally similar
compounds like 2-Chloro-5-fluoropyridine for context.
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Significance in Drug
Property Value | Expected Range .
Development & Synthesis

Affects handling, storage

) conditions, and choice of
_ _ Data not available. Expected ) )
Melting Point ) ) reaction solvents. Determines
to be a low-melting solid. , _ _
if the compound is solid or

liquid at room temperature.

Crucial for purification by

i ) ) distillation. A high boiling point
N ) Data not available. High, likely T
Boiling Point ] suggests vacuum distillation is
>250°C (predicted). i
required to prevent thermal

decomposition.

) Water solubility is a key factor
Poorly soluble in water; ] o ]
) ) for bioavailability of final APIs.
N Soluble in common organic ) )
Solubility [2] For an intermediate,
solvents (e.g., DCM, THF,

solubility in reaction solvents
DMSO).

dictates process efficiency.

The quinoline nitrogen is
weakly basic. This value
o influences extraction
) ~1.5 - 2.5 (for the quinoline )
pKa (Predicted) ) procedures (acid/base
nitrogen)

washes) and the compound's
charge state in physiological

environments.

Indicates high lipophilicity
("greasiness"). This property is
critical for membrane

LogP (Predicted) ~25-35 permeability but can also lead
to off-target effects and poor
aqueous solubility in final drug

candidates.

Spectroscopic Profile: The Molecular Fingerprint
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Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical
entity.

'H NMR: The proton NMR spectrum is expected to show distinct aromatic protons. The
fluorine at C5 will cause characteristic splitting patterns (coupling) in the signals of adjacent
protons, providing clear evidence of its position.

e 13C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms. The
carbons attached to chlorine (C2) and fluorine (C5) will show characteristic chemical shifts,
with the C-F bond resulting in a large C-F coupling constant.

« Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C=C and C=N stretching
vibrations in the 1500-1650 cm~1 region, characteristic of the quinoline ring. A strong C-F
stretching band is expected around 1200-1250 cm~%, and a C-ClI stretch will appear in the
fingerprint region (~700-800 cm~1). IR spectroscopy is a rapid and reliable tool for functional
group identification.[5]

o Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) will show a
molecular ion peak (M*) and a characteristic M+2 peak with an intensity approximately one-
third of the M* peak. This isotopic pattern is a definitive signature for the presence of a single
chlorine atom. High-resolution mass spectrometry (HRMS) is essential to confirm the
elemental composition.[6]

Significance in Drug Discovery and Development

The physicochemical properties detailed above are not merely academic data points; they are
critical drivers of a compound's utility and behavior.

¢ Reactivity and Synthetic Utility: The chlorine atom at the 2-position is activated towards
nucleophilic aromatic substitution (SnAr). This is the key to its function as an intermediate. It
allows for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build out
the final molecule. This reaction is a cornerstone of many fluoroquinolone antibiotic
syntheses.[1]

» Solubility and Lipophilicity (The "Rule of Five" Context): While 2-Chloro-5-fluoroquinoline
itself is not a drug, its high predicted LogP is a property that will be passed on to its
derivatives. Medicinal chemists must carefully choose the substituents that will replace the
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C2-chlorine to balance the required lipophilicity for cell penetration with sufficient aqueous
solubility for oral bioavailability, often guided by principles like Lipinski's Rule of Five.

o Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage
by cytochrome P450 enzymes. Incorporating fluorine at positions like C5 is a deliberate
strategy to block potential sites of metabolism, thereby increasing the half-life and
bioavailability of the final drug molecule.

Experimental Protocol: Identity and Purity
Confirmation by LC-MS

Every batch of a key intermediate must be rigorously tested to confirm its identity and purity
before use in a multi-step synthesis. Liquid Chromatography-Mass Spectrometry (LC-MS) is
the gold standard for this purpose.[7]

Step-by-Step Methodology

e Sample Preparation:

o

Accurately weigh ~1 mg of 2-Chloro-5-fluoroquinoline.

[¢]

Dissolve in 1.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

Perform a 1:100 dilution of the stock solution with 50:50 acetonitrile;:water to create a final

[¢]

working concentration of 10 pg/mL.

o

Transfer the working solution to an autosampler vial.
e Liquid Chromatography (LC) Parameters:

o Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 um particle size). A C18
column is chosen for its excellent retention and separation of lipophilic aromatic
compounds.

o Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by
ensuring consistent protonation of the weakly basic quinoline nitrogen.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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o Gradient:

0.0 min: 10% B

5.0 min: 95% B

6.0 min: 95% B

6.1 min: 10% B

8.0 min: 10% B

o Flow Rate: 0.4 mL/min.

o Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak
sharpness.

o Injection Volume: 2 pL.

e Mass Spectrometry (MS) Parameters:

o lonization Mode: Positive Electrospray lonization (ESI+). The quinoline nitrogen is readily
protonated.

o Scan Range: m/z 50 - 500. This range comfortably covers the molecular weight of the
analyte and potential fragments or impurities.

o Data Acquisition: Full Scan mode to detect all ions. A parallel Targeted lon Scan for m/z
182.0 and 184.0 (for [M+H]* and its isotope) can be used for higher sensitivity
confirmation.

o Data Analysis & Validation:

o Identity Confirmation: The primary peak in the chromatogram should have a mass
spectrum showing a base peak at m/z 182.0 (corresponding to [CoHsCIFN + H]*) and an
isotope peak at m/z 184.0 with ~33% relative abundance.
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o Purity Assessment: Integrate the area of all peaks in the chromatogram (e.g., at 254 nm
UV). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For use in
regulated drug development, purity should typically exceed 98%.

Visualization: LC-MS Workflow
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Caption: Standard workflow for identity and purity verification of a chemical intermediate using
LC-MS.

Synthetic Considerations

The synthesis of substituted quinolines is a well-established field of organic chemistry. A
plausible and common approach for constructing the 2-Chloro-5-fluoroquinoline core is the
Gould-Jacobs reaction or a related cyclization strategy.

Logical Synthetic Pathway

A logical synthesis would begin with a commercially available aniline derivative, such as 4-
fluoroaniline. The key steps involve building the second ring and then installing the chlorine
atom.

e Acylation: React 4-fluoroaniline with diethyl (ethoxymethylene)malonate (EMME). This forms
the enamine intermediate.
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o Thermal Cyclization: Heating the intermediate triggers an intramolecular electrophilic
aromatic substitution to form the quinoline ring, yielding a 4-hydroxyquinoline ester. This is
the classic Gould-Jacobs reaction.[1]

» Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and
heating removes the carboxyl group to yield 5-fluoroquinolin-4-ol.

o Chlorination: The final step involves converting the hydroxyl group at the 4-position and the
hydrogen at the 2-position to chlorides. A strong chlorinating agent like phosphorus
oxychloride (POCIs) can accomplish this, but a more controlled sequence might be
necessary to achieve selective chlorination at the 2-position. A common route is conversion
to 2,4-dichloro-5-fluoroquinoline followed by selective reduction of the 4-chloro position.

Visualization: Plausible Synthesis
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Caption: A plausible synthetic route to 2-Chloro-5-fluoroquinoline via the Gould-Jacobs
reaction.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols are mandatory. Based
on data from structurally related compounds, 2-Chloro-5-fluoroquinoline should be handled
with care.[8][9]

» Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate personal
protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8] Avoid
inhalation of dust or vapors and contact with skin and eyes.[8]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store
away from strong oxidizing agents and strong bases, with which it may react.[8]

» Toxicity: The toxicological properties have not been fully investigated.[10] However, related
compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory
irritation.[11] Assume the compound is hazardous and handle accordingly.

Conclusion

2-Chloro-5-fluoroquinoline is a high-value intermediate whose physicochemical properties
are intrinsically linked to its function in advanced organic synthesis. Its lipophilic nature,
combined with the synthetically versatile chlorine handle and the metabolically robust fluorine
substituent, makes it a powerful scaffold for building complex molecules in drug discovery. A
thorough characterization, anchored by robust analytical techniques like LC-MS and a deep
understanding of its spectroscopic fingerprint, is not merely a quality control measure but a
critical step in ensuring the efficiency, reproducibility, and ultimate success of a drug
development program. This guide provides the foundational knowledge and practical protocols
necessary for researchers to confidently utilize this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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